Functional Antagonism vs. Agonism: Differential Effect on Platelet Aggregation
In direct contrast to the agonist activity of the in-class hexapeptide SFLLRN (EC50 = 0.8 μM for inducing platelet aggregation), H-Phe-Leu-Leu-Arg-Asn-OH (FLLRN) exhibits no intrinsic aggregatory activity and instead functions as a competitive antagonist . At a concentration of 500 μM, FLLRN completely inhibited platelet aggregation induced by both 1 nM thrombin and the agonist peptide SFLLRN in washed human platelets [1]. This establishes a clear, quantifiable functional dichotomy: SFLLRN activates PAR1, while FLLRN blocks its activation by the endogenous ligand or exogenous agonists.
| Evidence Dimension | PAR1 Receptor Functional Activity (Platelet Aggregation Assay) |
|---|---|
| Target Compound Data | Complete inhibition of aggregation at 500 μM (0% aggregation) |
| Comparator Or Baseline | SFLLRN (TRAP-6): EC50 = 0.8 μM (agonist) and induces 68.6% ± 12.3% aggregation at 1 nM thrombin |
| Quantified Difference | Functional reversal: from potent agonist (0.8 μM EC50) to competitive antagonist (500 μM for full blockade) |
| Conditions | Washed human platelets; aggregation measured by light transmission aggregometry |
Why This Matters
This defines the compound's core utility: procurement of FLLRN is mandatory for studies requiring PAR1 blockade rather than activation.
- [1] Chao, B. H., Kalkunte, S., Maraganore, J. M., & Stone, S. R. (1992). Structure-function relationships in the activation of platelet thrombin receptors by receptor-derived peptides. Journal of Biological Chemistry, 267(9), 6081-6085. View Source
